6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
“6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” has been reported in various studies . For instance, one study reported the synthesis, COX-2 inhibitory potential, and anti-inflammatory effects of eighteen novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives .Molecular Structure Analysis
The molecular structure of “6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The molecule also contains a fluorophenyl group attached at the 6-position of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving “6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” and similar compounds have been studied in the context of their pharmacological effects . For example, their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications
Herbicidal Activities
6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione compounds have been researched for their herbicidal activities. A study synthesizing various compounds of this class found that some displayed significant herbicidal effects. Specifically, a compound closely related to 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione exhibited a high herbicidal activity against Brassica napus at certain concentrations (Yang Huazheng, 2013).
Structural Investigations
Structural investigations of 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione derivatives have been conducted. One study reported the X-ray crystal structure determination of related compounds, which showed the formation of centrosymmetric dimers via intermolecular hydrogen bonds. This kind of structural analysis is crucial for understanding the chemical and physical properties of these compounds (I. Wolska & F. Herold, 2000).
Synthesis and Spectral Analysis
In another research, novel derivatives of 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione were synthesized and analyzed using various spectral techniques, including NMR and X-ray diffraction. The study provided insights into the electronic structures and reactivity of these compounds, essential for developing applications in various fields (Abida Ashraf et al., 2019).
Antimicrobial Activities
Pyrimidine-2,4(1H,3H)-dione derivatives, related to 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, have been explored for their antimicrobial properties. A study synthesized novel compounds in this class and evaluated their antimicrobial profile, finding potential applications in treating infections (Omparkash Sharma et al., 2011).
Supramolecular Chemistry
In the field of supramolecular chemistry, derivatives of pyrimidine-2,4(1H,3H)-dione have been used to form hydrogen-bonded supramolecular assemblies. This research contributes to the understanding of molecular interactions and the development of novel materials (M. Fonari et al., 2004).
Future Directions
properties
IUPAC Name |
6-(4-fluorophenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMJILJPLXALSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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